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Introduction to Clioquinol and Its Rediscovery

Clioquinol (5-chloro-7-iodo-8-quinolinol) is a halogenated hydroxyquinoline derivative with a complex
pharmacological history. Initially developed as a topical antiseptic and oral intestinal amebicide in 1934, it
was widely used for decades until its oral formulation was withdrawn from markets in the 1970s due to
association with subacute myelo-optic neuropathy (SMON), particularly in Japan. [1] [2] Despite this
controversial history, recent research has revealed diverse therapeutic potentials far beyond its original
antimicrobial indications, positioning CQ as a promising candidate for drug repurpesing in various

challenging disease areas.

The chemical structure of CQ features an 8-hydroxyquinoline backbone with iodine at the 7-position and
chlorine at the 5-position, contributing to its unique pharmacological properties, particularly its metal
chelation capabilities. [3] [1] This metal-chelating property has become the focal point of its investigated
mechanisms in various disease contexts. Currently, CQ remains available in topical formulations for skin
infections while being extensively investigated for potential applications in neurodegenerative disorders,
cancer, aging, and epilepsy. The renewed research interest exemplifies the growing recognition that older
pharmacological agents with established safety profiles may offer unexpected therapeutic benefits for

conditions with limited treatment options.
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Key Mechanisms of Action

Metal Chelation and lonophore Activity

The metal chelating property of clioquinel represents its most extensively studied mechanism, with
significant implications across multiple disease contexts. CQ demonstrates a strong affinity for divalent
cations, particularly zinc (Zn), copper (Cu), and iron (Fe), forming stable complexes in a 2:1 (CQ:metal)
ratio. [1] [4] This chelation capability is not merely a passive binding process but facilitates active cellular
ion redistribution, effectively functioning as an ionophore that can alter metal homeostasis in various

cellular compartments.

¢ Zinc and Copper Chelation: CQ's ability to chelate zinc and copper ions underlies several
investigated applications. In neurodegenerative disease research, this mechanism is thought to
dissolve amyloid plaques by disrupting metal interactions that stabilize these pathological protein
aggregates. [1] Similarly, in cancer contexts, CQ-mediated copper chelation inhibits angiogenic
processes dependent on copper-activated enzymes. [5]

¢ Iron Homeostasis: Recent investigations demonstrate that CQ significantly reduces cellular labile
ferrous iron pools, disrupting iron-dependent biochemical processes. [4] This iron chelation capacity
contributes to its antiproliferative effects on cancer cells and may influence aging processes through
modulation of oxidative stress.

o Metal-Mediated Toxicity: The species-specific neurotoxicity historically associated with CQ
(SMON) appears related to variations in drug metabolism and metal chelation patterns across
species, with humans forming significantly fewer conjugated metabolites compared to rodents. [1]

Additional Molecular Mechanisms

Beyond metal chelation, recent research has uncovered several additional mechanisms that contribute to

CQ's diverse pharmacological effects:

¢ Enzyme Modulation: CQ directly activates phosphoglycerate dehydrogenase (PHGDH), the rate-
limiting enzyme in the de novo serine/glycine biosynthesis pathway. This activation increases catalytic
activity up to 2.5-fold, leading to elevated glycine production and reduced glutamate levels, which
underlies its recently demonstrated antiseizure effects. [6]

¢ Receptor Degradation: In anti-angiogenesis research, CQ promotes VEGFR2 degradation through
both proteasomal and lysosomal pathways, effectively downregulating this critical signaling axis for
endothelial cell proliferation and migration. [5]
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e Multiple Signaling Pathways: In aging research, CQ influences numerous signaling pathways
including HIF-1, Notch, p53, JAK-STAT, FOXO, TNF, PI3K-Akt, and mTOR signaling,
demonstrating its pleiotropic effects on cellular homeostasis. [7]

Table 1: Key Molecular Mechanisms of Clioquinol and Their Research Applications

Mechanism Molecular Targets Biological Consequences Research Applications
Metal Chelation Zn2*, Cu?t, Fe2+ Altered metal homeostasis, Neurodegenerative
ions Reduced oxidative stress, diseases, Cancer, Aging

Disrupted metal-dependent
enzymes

Enzyme PHGDH enzyme Increased serine/glycine Epilepsy,

Activation synthesis, Reduced glutamate Neuroinflammation
levels

Receptor VEGFR2 Inhibition of angiogenesis, Cancer, Angiogenesis-

Degradation Reduced endothelial cell dependent conditions

proliferation

Signaling Multiple pathways Metabolic reprogramming, Aging, Metabolic
Pathway including mTOR, Enhanced stress resistance, disorders
Modulation PI13K/Akt, FOXO Lifespan extension

Research Applications Beyond Antifungal Use

Neurodegenerative Diseases

The application of CQ in neurodegenerative disorders represents one of the most extensively researched

repurposing areas, primarily leveraging its metal-chelating properties:

¢ Alzheimer's Disease (AD): CQ demonstrates potential for reducing amyloid burden by chelating
zinc and copper ions embedded in B-amyloid plaques, potentially enhancing their clearance. [1]
Additionally, CQ has shown efficacy in animal models of AD, improving cognitive function and
reducing pathological hallmarks of the disease.
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e Park'sinson Disease (PD): Research indicates that CQ reduces a-synuclein aggregation and

associated neurodegeneration. Experimental models demonstrate that CQ treatment can protect

against dopamine neuron loss and motor deficits characteristic of PD. [8]

¢ Epilepsy: Recent groundbreaking research reveals that CQ activates PHGDH, increasing glycine
production while reducing glutamate levels, creating an overall antiseizure effect. [6] This

mechanism represents a novel approach to epilepsy treatment, particularly for drug-resistant forms.

Oncology Applications

CQ demonstrates multi-faceted anti-cancer properties through several distinct mechanisms:

¢ Angiogenesis Inhibition: CQ directly binds to the ATP-binding site of VEGFR2, promoting receptor
degradation and inhibiting downstream ERK signaling. This results in potent anti-angiogenic effects
in both in vitro and in vivo models. [5] When combined with AKT inhibitors like MK-2206, CQ exhibits
synergistic activity against triple-negative breast cancer models.

¢ Proliferation and Survival: Beyond angiogenesis inhibition, CQ inhibits cancer cell proliferation
through cell cycle arrest and induction of apoptosis in various cancer types, including lymphoma,

ovarian cancer, and leukemia. [5] [1]

¢ Metal-Mediated Cytotoxicity: The anticancer effects are partially mediated through copper and zinc
chelation, disrupting metal-dependent processes essential for cancer growth and metastasis.

Table 2: Quantitative Assessment of Clioquinol's Effects Across Research Applications

Application Area Experimental Model

Key Parameters

Results

Angiogenesis HUVEC cells, Matrigel

Inhibition plug assay
Antiseizure Zebrafish & mouse
Effects models, DRE patients

Anti-aging Effects  Drosophila

melanogaster

Antifungal Activity = Candida albicans

ICso for endothelial cell
viability, Vessel formation
inhibition

PHGDH activation,
Seizure frequency
reduction

Lifespan extension, Stress
resistance

MIC, MFC

~10 pM, >50% reduction
[5]

2.5-fold enzyme
activation, 37-47%
seizure reduction [6]

Significant extension at
50 M [8] [7]

1 pg/mL, 3 pg/mL [4]
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Application Area Experimental Model Key Parameters Results
Neuroprotection Parkinson's disease Neuronal death reduction Significant protection at
models 10 uM [8]

Aging and Longevity

Recent investigations have revealed significant anti-aging properties of CQ in model organisms:

o Lifespan Extension: In Drosophila melanogaster studies, CQ treatment significantly extended
lifespan under both normal and high-fat diet conditions. The optimal concentration was identified at 50
MM, which provided benefits without adverse effects on development or reproduction. [8] [7]

¢ Metabolic Homeostasis: CQ improved glucose and lipid metabolism in aged flies, reducing
obesity and enhancing overall metabolic function. This was accompanied by improved stress
resistance and motility in treated organisms.

¢ Intestinal Health: Age-related intestinal barrier dysfunction was ameliorated by CQ treatment,
which enhanced gut homeostasis and reduced inflammation, potentially contributing to overall health
improvement.

Additional Emerging Applications

Beyond the major categories above, CQ research continues to expand into novel areas:

e Metabolic Disorders: CQ demonstrates potential for managing obesity-related metabolic
dysfunction, particularly in the context of high-fat diets. [7]

e Osteoarthritis: Preliminary research suggests potential benefits in joint health and osteoarthritis,
though mechanisms remain under investigation. [8]

e COVID-19: Early-stage research has proposed potential antiviral applications against SARS-CoV-2,
though this area requires further validation. [3]

Experimental Protocols and Methodologies

Assessing Anti-angiogenic Effects
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The anti-angiogenic activity of CQ can be evaluated through a comprehensive protocol combining in vitro

and in vivo approaches:

e Cell Culture: Maintain human umbilical vein endothelial cells (HUVECS) in Endothelial Cell Growth
Medium at 37°C with 5% COa. [5]

¢ Viability Assay: Seed HUVECSs in 96-well plates (5x103 cells/well) and treat with varying CQ
concentrations (0.1-50 pM) for 48 hours. Measure viability using WST-1 reagent (10 pL/well, 30 min
incubation) with absorbance reading at 450 nm (reference 620 nm). [5]

¢ Proliferation Assay: Assess DNA synthesis via bromodeoxyuridine (BrdU) incorporation. Treat
HUVECs with CQ for 6 hours, add BrdU (10 pM final concentration), and incubate for additional 18
hours. Fix cells, stain with FITC-conjugated anti-BrdU antibody, and analyze by flow cytometry. [5]

¢ In Vivo Matrigel Plug Assay: Inject growth factor-reduced Matrigel (500 pL) containing VEGF (50
ng/mL) and CQ (10 uM) subcutaneously into C57BL/6 mice. Harvest plugs after 7 days, quantify
hemoglobin content using Drabkin's reagent, and perform histological analysis with CD31
immunostaining. [5]

Evaluating Antiseizure Activity

The antiseizure effects of CQ related to PHGDH activation can be investigated through the following

methodology:

e PHGDH Enzymatic Assay: Measure human PHGDH activity using a colorimetric activity assay Kit.
Dilute CQ in assay buffer to appropriate concentrations (0-50 pM) with 0.5% DMSO background.
Monitor NADH generation by measuring absorbance at 450 nm over 60 minutes. Calculate PHGDH
activity as the area under the curve. [6]

¢ Metabolite Analysis: Culture cells (e.g., 4T1 breast cancer line) in RPMI 1640 with 10% FBS. Treat
with CQ (25 pM, 24 hours), then analyze intracellular serine, glycine, and glutamate levels via LC-MS.
For glucose tracing, use [U-13C]-glucose and track isotope incorporation. [6]

e Zebrafish Seizure Model: Treat 3 days post-fertilization zebrafish larvae with CQ (10 pM, 1 hour
pretreatment) before inducing seizures with pentylenetetrazol (10 mM). Quantify seizure-like behavior
by measuring hyperactive movement using video tracking. [6]

¢ Mouse 6-Hz Focal Seizure Model: Administer CQ (30 mg/kg, i.p.) to male C57BL/6J mice (20-25 g)
30 minutes before 6-Hz corneal stimulation (32 mA, 3 seconds). Monitor for seizure activity and
assess protection criteria. [6]

The following diagram illustrates the PHGDH activation pathway through which clioquinel exerts its

antiseizure effects:
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Figure 1: PHGDH Activation Pathway by Clioquinol

Investigating Anti-aging Effects

The anti-aging properties of CQ can be assessed using Drosophila melanogaster models:

¢ Lifespan Analysis: Collect age-synchronized flies (Canton-S wild-type) and maintain at 25°C with
40-60% humidity under 12h light/dark cycles. Supplement standard cornmeal diet with CQ (0-200
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MM). Monitor survival daily with fresh food provided every 2-3 days. Analyze using Kaplan-Meier
survival curves and log-rank tests. [8] [7]

e Metabolic Assays: For triglyceride measurement, homogenize 10 flies in 0.1% Tween-20, heat at
70°C for 5 minutes, and measure triglycerides using commercial kits. For glucose quantification,
homogenize flies in PBS, centrifuge at 4°C, and assess supernatant with glucose assay Kkits. [8]

e Stress Resistance Tests: For oxidative stress assessment, transfer flies to medium containing 10
mM H202 and monitor survival. For starvation resistance, maintain flies in 1% agar and record
mortality. [8]

¢ Motor Function Evaluation: Use climbing assays by placing flies in vertical columns and quantifying
the percentage that climb above 5 cm in 10 seconds. Perform repetitive testing at regular intervals
during aging. [7]

Signaling Pathway Diagrams

The pleiotropic effects of CQ involve modulation of multiple signaling pathways, particularly in the context
of aging and neurodegeneration. The following diagram illustrates key pathways modulated by CQ in anti-

aging research:

/|—|—'\

cQ L
Inhibited Pathways Activated Pathways
mTOR Signaling IL-17 Signaling FOXO Signaling Notch Signaling HIF-1 Signaling JAK-STAT Signaling P53 Signaling PI3K-Akt Signaling TNF Signaling
N

Click to download full resolution via product page
Figure 2: Signaling Pathways Modulated by Clioquinol in Aging

The anti-angiogenic mechanism of CQ involves a specific molecular pathway centered on VEGFR2

degradation:
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Figure 3: VEGFR2 Degradation Pathway in Angiogenesis Inhibition

Challenges and Research Considerations

Toxicity and Safety Considerations
The historical association of CQ with subacute myelo-optic neuropathy (SMON) remains a critical
consideration in repurposing efforts. Several factors must be addressed:

e Dose Dependency: SMON was associated with prolonged high-dose oral administration (300
mg/day to 3.5 g/day), while many investigational applications use significantly lower doses or
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alternative administration routes. [1]

e Species-Specific Metabolism: Important species differences exist in CQ metabolism, with humans
forming fewer conjugated metabolites than rodents, potentially affecting toxicity profiles. [1]

e Biomarker Development: Research into predictive biomarkers for CQ toxicity could enhance
safety monitoring. The potential role of vitamin B deficiency as a risk factor for neurotoxicity requires
further investigation. [4]

Formulation and Delivery Strategies

Advancements in formulation science may overcome historical limitations associated with CQ:

e Nanocarrier Systems: Lipid-based nanocarriers have been developed to encapsulate CQ,
demonstrating improved solubility and controlled release profiles. These systems achieve high
encapsulation efficiency (98.4%) with favorable physicochemical properties for cutaneous application.
[31109]

e Topical Administration: For many potential applications, topical delivery could provide localized
effects while minimizing systemic exposure and associated risks.

e Targeted Delivery: Emerging strategies focus on tissue-specific targeting to enhance efficacy
while reducing off-target effects, potentially leveraging the metal-chelating properties of CQ for
selective accumulation.

Future Research Directions

Several promising research avenues warrant further investigation:

e Combination Therapies: CQ demonstrates synergistic effects with various established
therapeutics, including AKT inhibitors in cancer and conventional antiseizure medications in epilepsy.
[51[6]

« Biomarker Development: Identification of predictive biomarkers for treatment response could
enhance patient selection and optimize therapeutic outcomes across different applications.

e Metabolic Effects: The anti-aging and metabolic benefits observed in model organisms require
further validation in mammalian systems, with particular focus on mechanisms underlying lifespan
extension and healthspan improvement.

Conclusion
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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